2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include chloroform, methanol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a compound with different substituents on the pyrimidine or pyrazole rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine exerts its effects would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine include other pyrimidine derivatives with different substituents. Examples might include:
- 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-methylpyrimidine
- 2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)benzene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. The presence of the trifluoromethyl group, for example, can significantly influence the compound’s reactivity, stability, and potential biological activity compared to similar compounds without this group.
Properties
Molecular Formula |
C26H20ClF3N6O2 |
---|---|
Molecular Weight |
540.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C26H20ClF3N6O2/c1-35-14-17(13-31-35)20-12-21(26(28,29)30)33-25(32-20)36-24(16-6-10-19(38-3)11-7-16)22(27)23(34-36)15-4-8-18(37-2)9-5-15/h4-14H,1-3H3 |
InChI Key |
FZUVGMJCMHJIBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC(=N2)N3C(=C(C(=N3)C4=CC=C(C=C4)OC)Cl)C5=CC=C(C=C5)OC)C(F)(F)F |
Origin of Product |
United States |
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